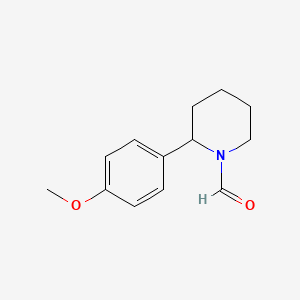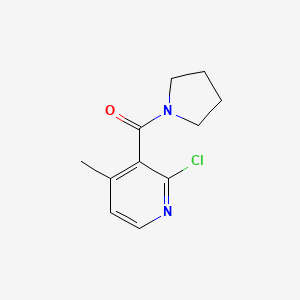![molecular formula C13H16BrNO3 B11793062 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine](/img/structure/B11793062.png)
4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine is a chemical compound that features a morpholine ring attached to a brominated benzodioxin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine typically involves the following steps:
Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxin, is brominated to introduce a bromine atom at the 7-position.
Methylation: The brominated intermediate is then methylated to form the corresponding benzodioxin methyl ether.
Morpholine Introduction: Finally, the methylated intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced benzodioxin derivative.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but lacks the morpholine ring.
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Contains a carboxylic acid group instead of the morpholine ring.
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: Features an ethanone group instead of the morpholine ring.
Uniqueness
The presence of the morpholine ring in 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H16BrNO3 |
|---|---|
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
4-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]morpholine |
InChI |
InChI=1S/C13H16BrNO3/c14-11-8-13-12(17-5-6-18-13)7-10(11)9-15-1-3-16-4-2-15/h7-8H,1-6,9H2 |
InChI-Schlüssel |
KSDAZOJAPLGNEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC3=C(C=C2Br)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


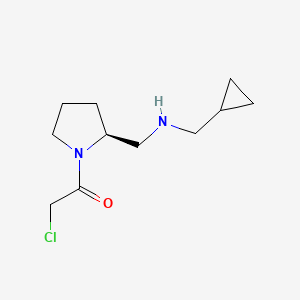
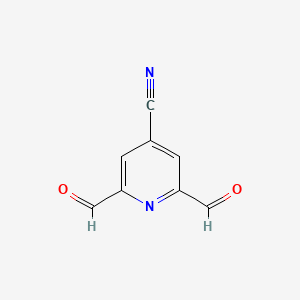
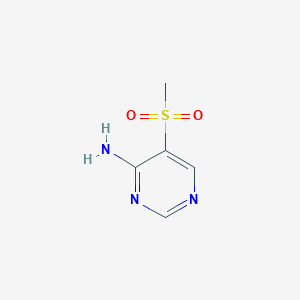
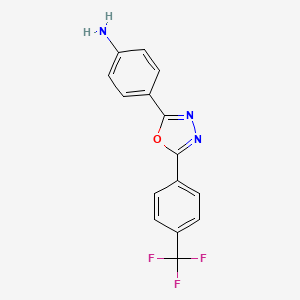
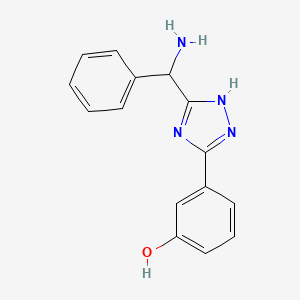

![3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793024.png)
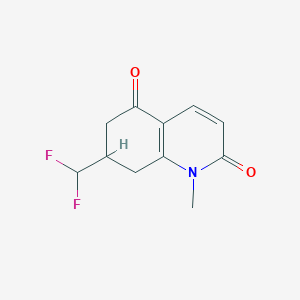
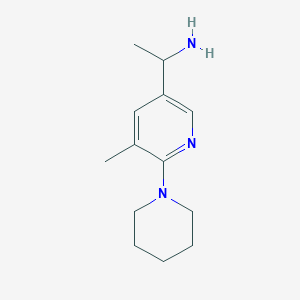
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11793046.png)


